Home > Products > Screening Compounds P98383 > 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one - 338777-24-5

3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Catalog Number: EVT-2527365
CAS Number: 338777-24-5
Molecular Formula: C13H9ClN2OS
Molecular Weight: 276.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of heterocyclic compounds characterized by a pyrimidine ring fused to a thiophene ring. This core structure can be further functionalized at various positions, leading to a diverse range of derivatives with distinct biological activities. These compounds have garnered significant interest in scientific research due to their potential applications in medicinal chemistry, particularly as anticancer, antimicrobial, and anti-inflammatory agents. [, , , , , , , , , , , , , , , , , , , ]

2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • Compound Description: This compound demonstrated notable anticancer activity across a range of cancer cell lines in NCI 60 screening. Its mean growth inhibition was 51.01%, with particular efficacy against the melanoma cell line MDA-MB-435 (growth percent = -31.02%). []
  • Relevance: This compound shares the core thieno[2,3-d]pyrimidin-4(3H)-one structure with 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. The key difference lies in the substitution at the 2-position. While the main compound has a 3-(4-chlorobenzyl) substituent, this related compound features a benzylamino group at the 2-position. []

3-((2-Methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078)

  • Compound Description: ICL-SIRT078 is a potent and highly selective inhibitor of SIRT2, with a Ki value of 0.62±0.15 μM. It exhibits over 50-fold selectivity for SIRT2 over SIRT1, SIRT3, and SIRT5. ICL-SIRT078 induces α-tubulin hyperacetylation in MCF-7 breast cancer cells and shows neuroprotective effects in a Parkinson's disease model. []
  • Relevance: This compound, while sharing the thieno[2,3-d]pyrimidin-4(3H)-one core with 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one, belongs to the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one subclass. This subclass is characterized by the additional fused benzene ring. The substitutions at the 3- and 7-positions of ICL-SIRT078 differ from the simpler 3-(4-chlorobenzyl) group in the main compound. []

T126

  • Compound Description: T126 is a potent AKT1 inhibitor with an IC50 of 1.99 ± 0.11 μM. It displays promising anti-cancer activity against acute myeloid leukemia (AML) cells by inhibiting cell growth and inducing apoptosis. []
  • Relevance: T126 is a derivative of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, making it structurally similar to 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. Both compounds share the core thieno[2,3-d]pyrimidin-4(3H)-one structure, with T126 possessing an additional fused benzene ring. The specific substitutions on the T126 molecule are not fully disclosed but contribute to its potent AKT1 inhibitory activity. []

4-(3-Hydroxyphenylthio)-1,2,7,8,9,10,11,13-octahydro-13-oxo-[1]benzothieno[2′,3′:4,5]-pyrimido[1,2-a]azepine-3-carboxaldehyde (7f)

  • Compound Description: Compound 7f demonstrates significant 17β-HSD1 inhibitory activity with 94% inhibition at a concentration of 0.1 μM. It also exhibits high selectivity over 17β-HSD2 and lacks estrogenic effects. []
  • Relevance: This compound shares the thieno[2,3-d]pyrimidin-4(3H)-one core with 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one but incorporates it within a more complex fused ring system. Despite structural differences, both compounds highlight the versatility of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold for developing biologically active molecules. []
Overview

3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the class of thienopyrimidines, which are characterized by their fused thiophene and pyrimidine rings. This compound is identified by the CAS number 339008-56-9 and has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antitubercular agent and in cancer research.

Source and Classification

The compound is derived from the thieno[3,2-d]pyrimidine framework, which has been explored for various pharmacological applications. Thienopyrimidines are known for their diverse biological activities, making them significant in drug discovery and development. The specific structural features of 3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one contribute to its unique properties and potential efficacy in treating diseases like tuberculosis and certain cancers .

Synthesis Analysis

Methods

The synthesis of 3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one typically involves cyclization reactions starting from 3-amino-thiophene derivatives. A common method employs the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions are optimized to ensure high yield and purity of the final product.

Technical Details

  1. Starting Materials: The synthesis often begins with 3-amino-thiophene-2-carboxylate derivatives.
  2. Reagents: Formic acid or triethyl orthoformate is used as a key reagent.
  3. Reaction Conditions: The reaction is generally carried out under reflux conditions to facilitate cyclization.
  4. Purification: Post-synthesis, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound .
Molecular Structure Analysis

Structure

The molecular structure of 3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one features a thienopyrimidine core with a chlorobenzyl ether substituent. This substitution pattern is crucial for its biological activity.

Data

  • Molecular Formula: C13H10ClN2O2S
  • Molecular Weight: 292.75 g/mol
  • Structural Characteristics: The compound possesses a thieno ring fused with a pyrimidine ring, contributing to its planar structure which is favorable for interacting with biological targets .
Chemical Reactions Analysis

Reactions

3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions:

  1. Oxidation: This may lead to sulfoxides or sulfones depending on the reagents used.
  2. Reduction: Reduction reactions can produce thiols or thioethers.
  3. Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by others.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate
  • Reducing Agents: Sodium borohydride
  • Nucleophiles: Various amines or alcohols depending on the desired substitution .
Mechanism of Action

Process

The mechanism of action of 3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within cells. In cancer research, it may act as a photosensitizer that generates reactive oxygen species upon light activation, leading to cell death through oxidative stress.

Data

Research indicates that compounds within this class can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular processes essential for survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to extreme pH or light.
  • Reactivity: Reactivity varies based on functional groups present; substitution reactions are common due to the presence of electron-rich sites on the thienopyrimidine ring .
Applications

Scientific Uses

  1. Medicinal Chemistry: Investigated as a potential antitubercular agent due to its activity against Mycobacterium tuberculosis.
  2. Cancer Research: Analyzed for its ability to inhibit cancer cell growth; analogs have shown promise in targeting various cancer types.
  3. Materials Science: Explored for electronic properties that could be beneficial in organic electronics applications.

The unique structural features of 3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one make it a valuable candidate for further research into therapeutic applications and material innovations .

Introduction to Thieno[2,3-d]pyrimidin-4(3H)-one Scaffolds in Medicinal Chemistry

Structural Significance of Thieno[2,3-d]pyrimidin-4(3H)-one in Drug Design

Thieno[2,3-d]pyrimidin-4(3H)-one represents a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine nucleobases. This bioisosteric relationship facilitates interactions with biological targets that recognize adenine, particularly enzymes involved in nucleotide metabolism and signal transduction pathways. The core structure comprises a fused thiophene ring annulated with a pyrimidinone moiety, creating a planar, electron-rich system capable of diverse non-covalent interactions. Its hydrogen-bonding pattern mimics that of purines: the pyrimidinone carbonyl acts as a hydrogen-bond acceptor, while N3 and the thiophene sulfur serve as additional recognition points [3] [4].

The scaffold’s synthetic versatility enables extensive derivatization at positions 2, 3, 5, and 6, permitting fine-tuning of pharmacological properties. Molecular docking analyses reveal that substitutions at position 2 (e.g., amino, alkylamino) significantly enhance binding affinity to kinase ATP pockets, such as the epidermal growth factor receptor, by forming critical hydrogen bonds with residues like Met793 [5] [9]. Furthermore, the sulfur atom in the thiophene ring contributes to hydrophobic contacts within protein binding sites, while the fused ring system maintains optimal logP values (typically 1.5–3.5) for membrane permeability [3]. This balance of polarity and lipophilicity underpins the scaffold’s favorable pharmacokinetic profile across diverse therapeutic applications, including central nervous system disorders and oncology.

Table 1: Key Positions for Structural Modification and Their Pharmacological Impact

PositionPermissible SubstituentsBiological ConsequenceExample Targets
2-NH₂, -NHR, -SREnhanced H-bonding; kinase inhibition potencyEGFR, FGFR, CDK8
3Alkyl, arylalkylModulation of receptor specificity; improved logPGABAₐ receptor, Clostridium difficile targets
5/6Halogen, methyl, phenylSteric control; π-stacking interactionsTumor cell lines (HCT116, MCF-7)
4-OxideCarbonylCritical for adenine-mimetic H-bondingATP-binding sites

Role of 4-Chlorobenzyl Substituents in Modulating Bioactivity

The 4-chlorobenzyl group at N3 of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold exerts multifaceted effects on bioactivity through electronic, steric, and hydrophobic mechanisms. Chlorine, as a strongly electron-withdrawing atom, induces a positive inductive effect on the attached benzyl ring, enhancing π-stacking capabilities with aromatic residues (e.g., Phe832 in the epidermal growth factor receptor) and improving binding affinity. Computational studies demonstrate that this substituent increases molecular dipole moments by ~1.5 D compared to unsubstituted benzyl, promoting stronger electrostatic interactions within kinase active sites [7] [9].

Conformationally, the chlorobenzyl moiety restricts rotational freedom, favoring bioactive orientations that optimize van der Waals contacts with hydrophobic subpockets. In kinase targets, this group occupies a region adjacent to the gatekeeper residue (e.g., Thr790 in mutant epidermal growth factor receptor), sterically blocking ATP access. The chlorine atom’s position (para) maximizes hydrophobic enclosure while avoiding steric clashes, as evidenced by 10–50-fold activity improvements over meta- or ortho-substituted analogs in antiproliferative assays against A549 lung cancer cells [7].

Functionally, derivatives like 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibit dual inhibitory profiles against structurally related kinases. For instance, compound 25 from recent studies inhibited both epidermal growth factor receptor (IC₅₀ = 0.059 μM) and fibroblast growth factor receptor (IC₅₀ = 0.029 μM) through conserved interactions with the hinge region. This polypharmacology arises from the chlorobenzyl group’s adaptability to distinct hydrophobic clefts, positioning it as a strategic fragment for combating resistance mutations [9].

Historical Development of Thienopyrimidine Derivatives as Pharmacological Agents

The exploration of thienopyrimidines as bioactive agents began in the 1990s with early reports on their antiplatelet properties. Seminal work demonstrated that 1,2-dihydrothieno[2,3-d]pyrimidin-4(3H)-one derivatives inhibited arachidonic acid-induced platelet aggregation more effectively (IC₅₀ ~15 μM) than acetylsalicylic acid, highlighting the scaffold’s potential for cardiovascular applications [8]. This era focused primarily on non-substituted or alkylated variants, with chlorinated derivatives emerging later as kinase inhibition gained prominence.

The 2000s witnessed a paradigm shift toward oncology, driven by the scaffold’s kinase inhibitory potential. Key milestones included the identification of thieno[2,3-d]pyrimidin-4(3H)-ones as epidermal growth factor receptor inhibitors through targeted screening against erlotinib-resistant mutants. Researchers at Genentech and Sunesis Pharmaceuticals advanced compounds like GDC-0941 (a phosphoinositide 3-kinase inhibitor) into clinical trials, validating the scaffold’s drugability [5]. Concurrently, the discovery of central nervous system activities emerged, with 5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidines exhibiting >90% locomotor activity reduction in mice at 5 mg/kg, comparable to diazepam but with reduced sedation [1].

Recent innovations (2015–present) leverage halogenated derivatives to overcome drug resistance. The 4-chlorobenzyl substitution proved pivotal in developing dual epidermal growth factor receptor/fibroblast growth factor receptor inhibitors (e.g., compound 25) and Clostridium difficile agents (e.g., compound 8f, MIC = 3–6 μM). These agents exploit chlorine’s halogen-bonding capacity with carbonyl backbones, enabling submicromolar inhibition where earlier analogs failed [6] [9].

Table 2: Evolution of Key Thienopyrimidine-Based Pharmacophores

EraTherapeutic FocusRepresentative DerivativeAdvancement
1990sAntiplatelet1,2-Dihydro-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-oneSuperior to aspirin in ADP/collagen-induced aggregation
2000–2010Kinase Inhibition2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneNCI-60 screening: GI₅₀ = 2.1 μM (MDA-MB-435)
2010–2020CNS DepressantsTriazolo[4,3-a]tetrahydrobenzo[b]thieno[3,2-e]pyrimidin-5(4H)-one90.4% locomotor activity reduction at 5 mg/kg (mice)
2020–PresentAnti-infective/Anticancer3-(4-Chlorobenzyl)-7-nitrothieno[3,2-d]pyrimidin-4(3H)-oneDual EGFR/FGFR inhibition; Clostridium difficile MIC = 3–6 μM

Synthetic methodologies have evolved in parallel, transitioning from multistep sequences (e.g., Gewald synthesis followed by cyclocondensation) to efficient one-pot protocols. Contemporary routes employ tetrazole intermediates recyclized under solvent-free conditions, achieving yields >85% while enabling combinatorial access to diverse 3-substituted derivatives [5]. These advances position 3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one as a versatile pharmacophore for addressing emerging therapeutic challenges.

Properties

CAS Number

338777-24-5

Product Name

3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

IUPAC Name

3-[(4-chlorophenyl)methyl]thieno[2,3-d]pyrimidin-4-one

Molecular Formula

C13H9ClN2OS

Molecular Weight

276.74

InChI

InChI=1S/C13H9ClN2OS/c14-10-3-1-9(2-4-10)7-16-8-15-12-11(13(16)17)5-6-18-12/h1-6,8H,7H2

InChI Key

ZBLIRCJMLLQKHF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CS3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.